N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Overview
Description
Preparation Methods
The preparation of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide involves synthetic routes that typically include the reaction of 3-hydroxy-2-methoxypyridine with pivaloyl chloride in the presence of a base . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide can be compared with similar compounds such as:
- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
- N-(2-Bromopyridin-3-yl)pivalamide
- N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific hydroxyl and methoxy substituents, which influence its interactions and applications .
Properties
IUPAC Name |
N-(3-hydroxy-2-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)10(15)13-7-5-6-12-9(16-4)8(7)14/h5-6,14H,1-4H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCEYIEYOYDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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